
6-Bromo-5-iodopyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-iodopyrazin-2-amine is a heterocyclic compound with the molecular formula C4H3BrIN3. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms. The presence of bromine and iodine atoms on the pyrazine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodopyrazin-2-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyrazin-2-amine. The process begins with the bromination of pyrazin-2-amine to form 6-bromopyrazin-2-amine, followed by iodination to yield the final product. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-iodopyrazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
2-Bromo-5-iodopyridine: Contains a pyridine ring and exhibits similar reactivity.
6-Bromo-5-chloropyrazin-2-amine: Similar compound with chlorine instead of iodine.
Uniqueness
6-Bromo-5-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C4H3BrIN3 |
|---|---|
Molecular Weight |
299.90 g/mol |
IUPAC Name |
6-bromo-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) |
InChI Key |
VUCSNWXIZRLFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)I)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

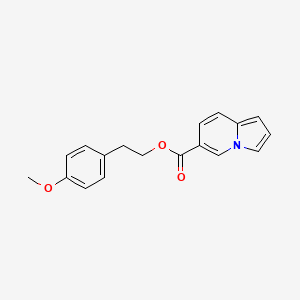
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
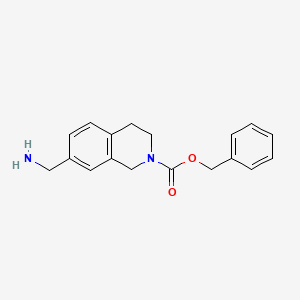
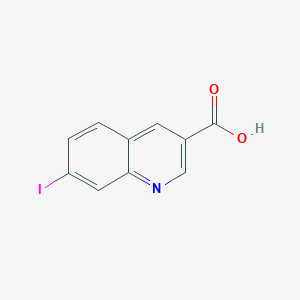



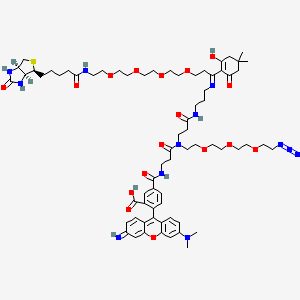
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

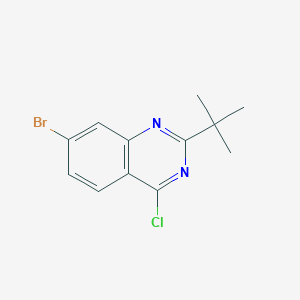
![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)
